

Solvent Red 195 Purification for Research Use: A Technical Support Guide

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Compound of Interest

Compound Name: Solvent red 195

Cat. No.: B1595644

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This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial-grade C.I. **Solvent Red 195** (CAS No. 164251-88-1).

Frequently Asked Questions (FAQs)

Q1: What is **Solvent Red 195** and what are its key properties?

Solvent Red 195 is a deep red, transparent, oil-soluble dye belonging to the sulphonazo series.^{[1][2]} It is primarily used for coloring various plastics and fibers, such as PS, HIPS, ABS, PC, and PET.^{[3][4]} It possesses good heat resistance, withstanding temperatures up to 300°C in polystyrene, and has excellent light fastness.^{[1][3][4]} The physical appearance is typically a red or bluish-red powder with a melting point of approximately 216°C.^{[3][4][5]}

Q2: What are the likely impurities in commercial-grade **Solvent Red 195**?

Commercial-grade **Solvent Red 195** may contain impurities stemming from its synthesis, which involves diazotization and coupling reactions.^{[6][7]} Potential impurities could include unreacted starting materials, by-products from side reactions, or residual inorganic salts.^[6] The purity of the commercial product may vary, making purification necessary for sensitive research applications.

Q3: Which purification method is most suitable for **Solvent Red 195**?

The choice of purification method depends on the initial purity of the commercial dye and the required purity for your research.

- Recrystallization is effective for removing small amounts of impurities and is a good starting point for moderately impure samples.
- Column Chromatography is ideal for separating the dye from significant amounts of impurities or from compounds with similar polarities.[\[8\]](#) It allows for a higher degree of purification.

Q4: How can I assess the purity of my **Solvent Red 195** sample?

Purity can be assessed using several analytical techniques:

- Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities. A pure compound should ideally show a single spot.[\[9\]](#)
- High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating and detecting all components in the sample.[\[10\]](#) A pure sample will exhibit a single major peak.
- Spectroscopy (UV-Vis): Can be used to check for the presence of impurities that may alter the absorption spectrum of the dye. The maximum absorbance peak for Reactive Red 195 (a related but different compound) has been noted at 542 nm.[\[11\]](#)[\[12\]](#)

Q5: What are the essential safety precautions when handling **Solvent Red 195**?

Solvent Red 195 is a fine powder and should be handled with care to avoid generating dust.[\[13\]](#) It may cause eye, skin, and respiratory irritation.[\[13\]](#)

- Engineering Controls: Always handle in a well-ventilated area or a chemical fume hood.[\[13\]](#)
[\[14\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, rubber gloves, and protective clothing.[\[13\]](#)[\[14\]](#)

- Storage: Keep the container tightly closed and store in a cool, dry place away from strong oxidizing agents.[5][13]
- Spills: In case of a spill, vacuum or sweep up the material into a suitable disposal container, avoiding dust generation.[13]

Data Presentation

Table 1: Solubility of **Solvent Red 195** in Common Organic Solvents

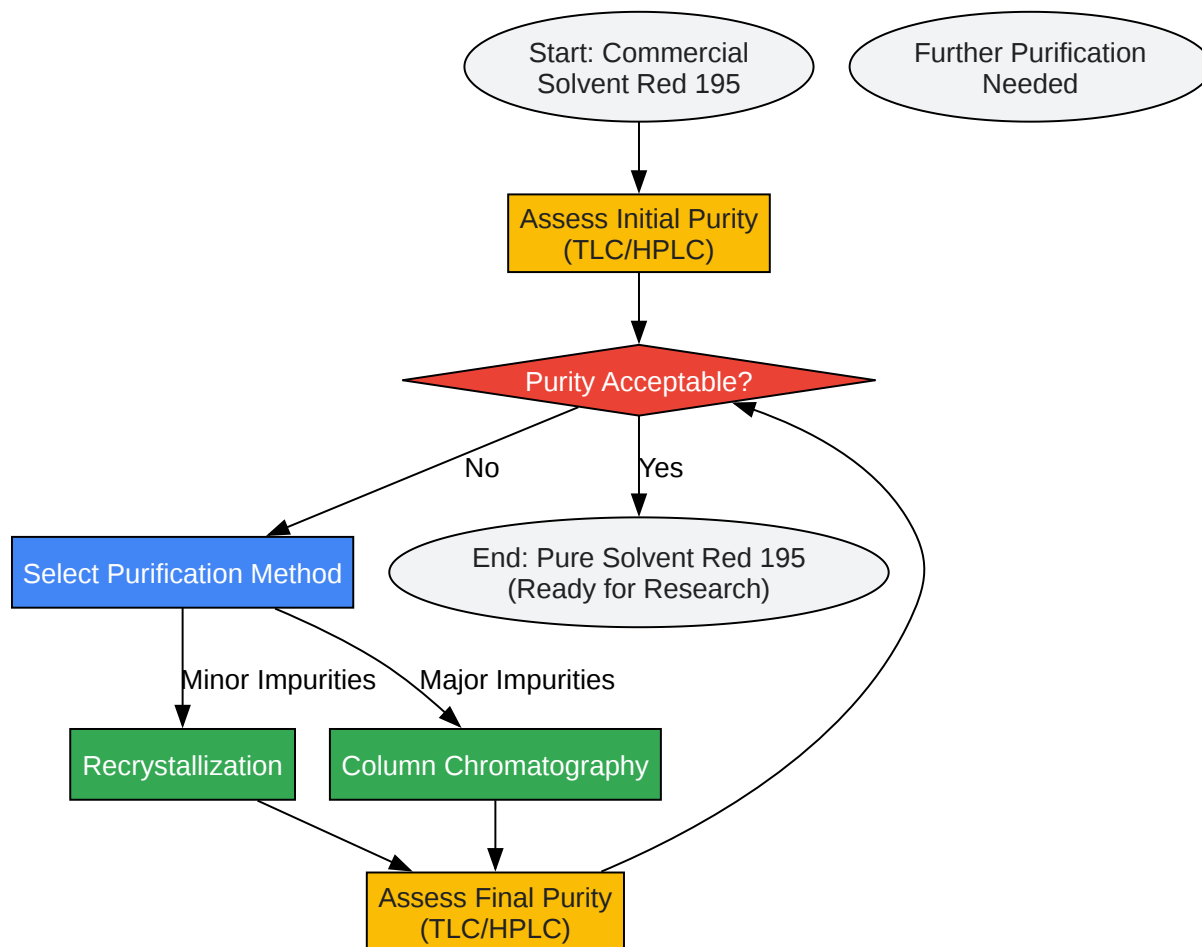
This table summarizes the solubility of **Solvent Red 195** at 20°C, which is critical for selecting appropriate solvents for purification and analysis.

Solvent	Solubility (g/L at 20°C)
Dichloromethane	37.1
Methylbenzene (Toluene)	2.7
Acetone	1.4
Butyl Acetate	1.3
Ethyl Alcohol	0.8
Water	Insoluble

(Data sourced from[3][4][15][16])

Experimental Protocols & Workflows

A general workflow for purification is essential for achieving high-purity **Solvent Red 195** for research purposes.

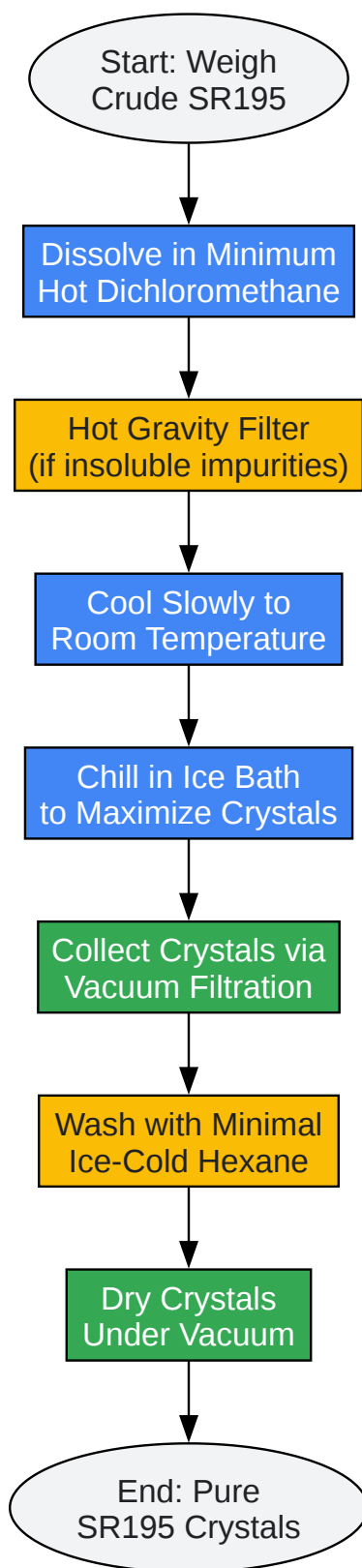


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Caption: General workflow for the purification of **Solvent Red 195**.

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility.^[17] The compound is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.^{[17][18]}



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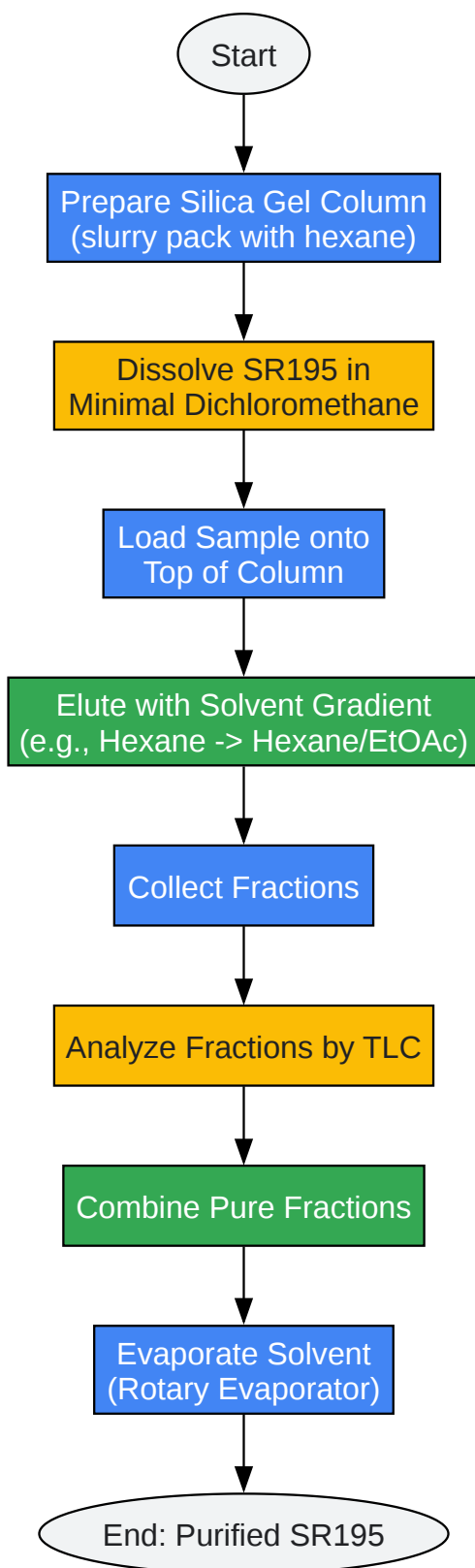
Caption: Experimental workflow for recrystallization of **Solvent Red 195**.

Methodology:

- **Solvent Selection:** Based on solubility data, a solvent-antisolvent system of dichloromethane and hexane is suitable. Dichloromethane has high solvating power for **Solvent Red 195**, while hexane is a poor solvent in which the dye is likely insoluble.[\[3\]](#)[\[15\]](#)
- **Dissolution:** Place the crude **Solvent Red 195** in an Erlenmeyer flask. Add a minimal amount of hot dichloromethane (use a hot plate in a fume hood) and swirl until the solid is completely dissolved.[\[19\]](#)
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration to remove them.[\[18\]](#)
- **Crystallization:** Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for forming pure, well-defined crystals.[\[18\]](#)
- **Chilling:** Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[\[19\]](#)
- **Collection:** Collect the crystals by vacuum filtration using a Büchner funnel.[\[18\]](#)
- **Washing:** Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities from the mother liquor.[\[19\]](#)
- **Drying:** Dry the purified crystals thoroughly, preferably in a vacuum desiccator, to remove all traces of solvent.[\[19\]](#)

Protocol 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[\[8\]](#) More polar compounds tend to adsorb more strongly to the polar stationary phase (like silica gel) and thus elute later.[\[8\]](#)



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Caption: Experimental workflow for column chromatography.

Methodology:

- **Stationary Phase and Eluent Selection:** Use silica gel as the stationary phase.^[8] An appropriate mobile phase (eluent) can be determined by running TLC plates with different solvent systems (e.g., varying ratios of hexane and ethyl acetate or hexane and dichloromethane). The goal is to find a system that gives the main compound an R_f value of approximately 0.3-0.4.^[9]
- **Column Packing:** Prepare the column by creating a slurry of silica gel in a non-polar solvent like hexane and pouring it into the chromatography column. Allow the silica to settle into a uniform bed without cracks or air bubbles. Add a layer of sand on top to protect the silica surface.^{[8][20]}
- **Sample Loading:** Dissolve the crude **Solvent Red 195** in the minimum possible amount of a strong solvent (like dichloromethane). Carefully add this concentrated solution to the top of the column.^[20]
- **Elution:** Begin eluting with the least polar solvent (e.g., pure hexane). Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate). This gradient elution will first wash out non-polar impurities, followed by the **Solvent Red 195**, and finally any more polar impurities.^[8]
- **Fraction Collection:** Collect the eluent in a series of labeled test tubes or flasks.
- **Analysis:** Use TLC to analyze the collected fractions to determine which ones contain the pure compound.^[9]
- **Solvent Removal:** Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified **Solvent Red 195**.

Troubleshooting Guide

Recrystallization Issues

- **Q:** My compound won't dissolve, even in the hot solvent. What should I do?

- A: You may not have added enough solvent. Add small, incremental amounts of the hot solvent until it dissolves.^[19] Alternatively, the solid may contain insoluble impurities, which can be removed by hot gravity filtration.^[19] Ensure you are using an appropriate solvent based on solubility data.^{[3][15]}
- Q: I've cooled the solution, but no crystals have formed.
 - A: Crystallization may need to be induced. Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed" crystal of the pure compound. Ensure the solution is not too dilute; if necessary, evaporate some solvent to increase concentration and try cooling again.^[18]
- Q: My final yield is very low.
 - A: This could be due to several factors: using too much solvent during dissolution, cooling the solution too quickly (which traps the compound in the mother liquor), or washing the final crystals with too much cold solvent.^[17] Ensure you use the minimum amount of solvent for each step.
- Q: The purified product is oily or looks impure.
 - A: This can happen if the solution cools too rapidly, causing the compound to "crash out" of solution as an amorphous solid or oil, trapping impurities. Ensure slow cooling. If the problem persists, the impurities may be too similar to the target compound, and column chromatography may be required.

Column Chromatography Issues

- Q: The colored band is not moving down the column.
 - A: The mobile phase is likely not polar enough. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture) to encourage the compound to move down the column.^[8]
- Q: The separation between my compound and an impurity is poor.

- A: The eluent system may not be optimal. Try a different solvent system or a more gradual gradient. Running the column more slowly can also improve resolution. The weight of the adsorbent should typically be 20-50 times the sample weight; a higher ratio may be needed for difficult separations.[8]
- Q: The silica bed in my column has cracked.
 - A: Cracks in the stationary phase lead to poor separation as the compound will channel through the cracks instead of partitioning evenly. This is often caused by the column running dry. Never let the solvent level drop below the top of the sand/silica layer.[20] The column will need to be repacked.

TLC Analysis Issues

- Q: The spots on my TLC plate are streaking.
 - A: Streaking can be caused by applying too much sample to the plate (the solution is too concentrated) or if the compound is highly polar and adsorbs very strongly to the silica. Try diluting your sample before spotting it on the plate.[9]
- Q: All the spots ran to the top of the plate (R_f is too high).
 - A: The eluent is too polar. Use a less polar solvent system (e.g., increase the proportion of hexane).[9]
- Q: The spots did not move from the baseline (R_f is too low).
 - A: The eluent is not polar enough. Use a more polar solvent system (e.g., increase the proportion of ethyl acetate or dichloromethane).[9]

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